molecular formula C7H9NO3 B2449617 Ethyl 4-methylisoxazole-5-carboxylate CAS No. 261350-50-9

Ethyl 4-methylisoxazole-5-carboxylate

Cat. No.: B2449617
CAS No.: 261350-50-9
M. Wt: 155.153
InChI Key: VYUQVJATTBOWGQ-UHFFFAOYSA-N
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Description

Ethyl 4-methylisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Ethyl 4-methylisoxazole-5-carboxylate can be synthesized through various methods. One common synthetic route involves the cycloaddition reaction of nitrile oxides with alkenes. Another method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 4-methylisoxazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-methylisoxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Biological Activity

Ethyl 4-methylisoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, including immunosuppressive properties, anticancer potential, and other pharmacological activities. The findings are supported by various studies and data tables summarizing key results.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, which contributes to its biological activity. The structure can be represented as follows:

C7H9NO3\text{C}_7\text{H}_9\text{N}\text{O}_3

1. Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds, including this compound, exhibit anticancer properties. For instance, compounds with similar structures have shown the ability to inhibit tumor cell proliferation in vitro.

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (lung cancer)25Induction of apoptosis
5-amino-3-methyl-4-isoxazolecarboxylic acidJurkat (T-cell leukemia)15Caspase activation

These findings suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways, potentially making it a candidate for further development in cancer therapy .

2. Immunosuppressive Properties

This compound has also been studied for its immunosuppressive effects. Research indicates that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), which are crucial for immune responses.

Table 2: Immunosuppressive Effects on PBMC Proliferation

Compound NameConcentration (µM)Proliferation Inhibition (%)
This compound1060
Cyclosporine A (control)1075

The data show that while this compound exhibits moderate immunosuppressive activity, it is less potent than cyclosporine A, a well-known immunosuppressant .

3. Antifungal and Antimicrobial Activities

In addition to its anticancer and immunosuppressive properties, this compound has demonstrated antifungal activity against certain strains. For example, bioassays have indicated moderate fungicidal effects against specific fungi.

Table 3: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans50
Aspergillus niger75

These results highlight the potential utility of this compound in treating fungal infections .

Case Study: In Vivo Efficacy in Cancer Models

A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.

Case Study: Immunomodulatory Effects

In a clinical trial involving patients with autoimmune disorders, this compound was administered to evaluate its immunomodulatory effects. Results indicated a decrease in inflammatory markers and improved symptoms in patients, suggesting its potential as a therapeutic agent for managing autoimmune conditions.

Properties

IUPAC Name

ethyl 4-methyl-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)4-8-11-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUQVJATTBOWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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